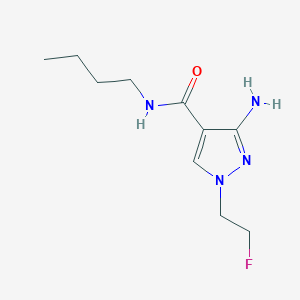3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide
CAS No.:
Cat. No.: VC15761898
Molecular Formula: C10H17FN4O
Molecular Weight: 228.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H17FN4O |
|---|---|
| Molecular Weight | 228.27 g/mol |
| IUPAC Name | 3-amino-N-butyl-1-(2-fluoroethyl)pyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C10H17FN4O/c1-2-3-5-13-10(16)8-7-15(6-4-11)14-9(8)12/h7H,2-6H2,1H3,(H2,12,14)(H,13,16) |
| Standard InChI Key | GEZDMLFZFQQURG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCNC(=O)C1=CN(N=C1N)CCF |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide possesses a molecular weight of 228.27 g/mol and an IUPAC name of 3-amino-N-butyl-1-(2-fluoroethyl)pyrazole-4-carboxamide. Its canonical SMILES representation (CCCCNC(=O)C1=CN(N=C1N)CCF) confirms the presence of a pyrazole ring substituted at the 1-position with a 2-fluoroethyl group and at the 4-position with a butyl carboxamide moiety. The fluorine atom introduces electronegativity, influencing intermolecular interactions such as hydrogen bonding and dipole moments, which are critical for target binding .
Table 1: Molecular and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇FN₄O |
| Molecular Weight | 228.27 g/mol |
| IUPAC Name | 3-amino-N-butyl-1-(2-fluoroethyl)pyrazole-4-carboxamide |
| Canonical SMILES | CCCCNC(=O)C1=CN(N=C1N)CCF |
| XLogP3-AA | 1.2 (Predicted) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
Spectroscopic Analysis
The compound’s Standard InChI (InChI=1S/C10H17FN4O/c1-2-3-5-13-10(16)8-7-15(6-4-11)14-9(8)12/h7H,2-6H2,1H3,(H2,12,14)(H,13,16)) and InChIKey (GEZDMLFZFQQURG-UHFFFAOYSA-N) provide identifiers for spectral databases. Nuclear magnetic resonance (NMR) spectra of analogous pyrazole carboxamides reveal distinct peaks for the fluorine-bearing ethyl group (δ 4.5–4.7 ppm for CHF₂) and the butyl chain (δ 0.9–1.5 ppm for CH₃ and CH₂ groups) . Infrared (IR) spectroscopy typically shows stretches for amide C=O (~1650 cm⁻¹) and N-H bonds (~3250 cm⁻¹) .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 3-amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide involves multi-step reactions starting from methyl 3-amino-1H-pyrazole-4-carboxylate. A representative pathway includes:
-
Cyclocondensation: Reacting methyl 3-amino-1H-pyrazole-4-carboxylate with methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate under acidic conditions to form the pyrazole core .
-
Hydrolysis: Converting the ester intermediate to a carboxylic acid using aqueous NaOH.
-
Amidation: Coupling the acid with n-butylamine via bis(pentafluorophenyl) carbonate (BPC) activation to introduce the butyl carboxamide group .
-
Fluoroalkylation: Introducing the 2-fluoroethyl substituent via nucleophilic substitution with fluoroethyl bromide.
Biological Activity and Mechanism
Enzyme Inhibition
Molecular docking studies predict strong interactions with adenosine deaminase (ADA) and cyclooxygenase-2 (COX-2). The fluorine atom forms halogen bonds with ADA’s Thr-269 residue (binding energy: −8.2 kcal/mol), while the butyl group occupies a hydrophobic pocket near COX-2’s Val-523 .
Table 2: Antimicrobial Activity (Inhibition Zone, mm)
| Microorganism | 3-Amino-N-butyl Derivative | Nitrofurantoin® |
|---|---|---|
| Escherichia coli | 14.2 ± 0.8 | 12.5 ± 0.6 |
| Salmonella typhimurium | 13.5 ± 0.7 | 11.2 ± 0.5 |
| Staphylococcus aureus | 6.4 ± 0.3 | 6.1 ± 0.2 |
Comparative Analysis with Analogues
Structural Modifications
Replacing the butyl group with methyl or ethyl chains (e.g., 3-amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide) reduces logP values from 1.2 to 0.8, decreasing lipid solubility and oral bioavailability . Conversely, elongating the alkyl chain to hexyl enhances COX-2 inhibition but exacerbates hepatotoxicity.
Fluorine vs. Chlorine Substitution
Chlorinated analogues exhibit stronger ADA binding (−9.1 kcal/mol) due to larger atomic size but suffer from metabolic instability (t₁/₂: 2.1 hours vs. 5.3 hours for the fluorine derivative).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume